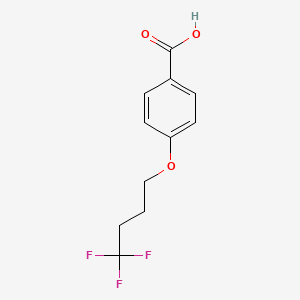

4-(4,4,4-Trifluorobutoxy)benzoic acid

Overview

Description

“4-(4,4,4-Trifluorobutoxy)benzoic acid” is a chemical compound with a molecular formula of C11H11F3O3 . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .Scientific Research Applications

Spectrophotometric Applications

4-(4,4,4-Trifluorobutoxy)benzoic acid is utilized in spectrophotometry, a technique for measuring how much a chemical substance absorbs light. This compound has been used as a spectrophotometric probe to study the binding of drugs to proteins. For instance, its absorption spectrum changes upon binding to protein, providing indirect measurements of drug-protein interactions. This method, as shown in the research conducted by Zia and Price (1975), is comparable to fluorescent methods in its effectiveness (Zia & Price, 1975).

Molecular Characterization

The compound is also pivotal in the study of molecular characterization. For instance, Dikmen (2021) demonstrated the use of this compound in the study of complex formation between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid states. The research indicated that alpha cyclodextrin is a suitable carrier system for the 2-(4-hydroxyphenylazo) benzoic acid molecule, providing insights into its potential applications in drug delivery (Dikmen, 2021).

Drug Delivery Systems

4-(4,4,4-Trifluorobutoxy)benzoic acid plays a role in the development of drug delivery systems. Research by Argemí et al. (2008) focused on the characterization of triflusal (2-acetoxy-4-(trifluoromethyl) benzoic acid) dispersed in sustained delivery systems. They developed an analytical method for characterizing these systems, which are vital in providing sustained and controlled drug release (Argemí et al., 2008).

Synthesis of Derivatives

Additionally, this compound is essential in the synthesis of various derivatives. For example, You-gui (2010) reported the synthesis of 4-(4-Phenylbutoxy) benzoic acid, demonstrating the compound's versatility in creating various chemical structures (You-gui, 2010).

properties

IUPAC Name |

4-(4,4,4-trifluorobutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)6-1-7-17-9-4-2-8(3-5-9)10(15)16/h2-5H,1,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGPQCVTKBJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,4,4-Trifluorobutoxy)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine](/img/structure/B1358557.png)

![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methylamine](/img/structure/B1358562.png)

![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)